molecular formula C12H16ClN B1624785 4-chloro-N-cyclohexylaniline CAS No. 56506-61-7

4-chloro-N-cyclohexylaniline

Cat. No.: B1624785
CAS No.: 56506-61-7
M. Wt: 209.71 g/mol
InChI Key: KIVYZWBTCVCAMG-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexylaniline is an organic compound with the chemical formula C12H16ClN. It is a white crystalline solid with a distinct amine odor. This compound is relatively stable under normal conditions and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N-cyclohexylaniline can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-iodobenzene with cyclohexylamine . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chlorinated aromatic compounds, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-chloro-N-cyclohexylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexylaniline involves its interaction with specific molecular targets. The compound can undergo biochemical transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-cyclohexylaniline is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-chloro-N-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVYZWBTCVCAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460884
Record name (4-Chlorophenyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56506-61-7
Record name 4-Chloro-N-cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56506-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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